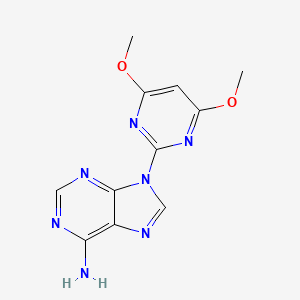
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system substituted with a 4,6-dimethoxypyrimidin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable purine derivative. One common method involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions are optimized to achieve high conversion and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents and conditions is preferred to minimize the production of hazardous waste. Dimethyl carbonate, for example, is a non-toxic and pollution-free reagent that is widely used in industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methyl mercaptide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetyl-coenzyme A carboxylase, which is crucial for fatty acid biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-dimethoxypyrimidine derivatives: These compounds share the pyrimidine ring system and exhibit similar chemical properties.
Purine derivatives: Compounds like adenine and guanine are structurally related to 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine ring with a dimethoxypyrimidine group makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H11N7O2 |
|---|---|
Molekulargewicht |
273.25 g/mol |
IUPAC-Name |
9-(4,6-dimethoxypyrimidin-2-yl)purin-6-amine |
InChI |
InChI=1S/C11H11N7O2/c1-19-6-3-7(20-2)17-11(16-6)18-5-15-8-9(12)13-4-14-10(8)18/h3-5H,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
KDNZYGBWKGIKJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=N1)N2C=NC3=C(N=CN=C32)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


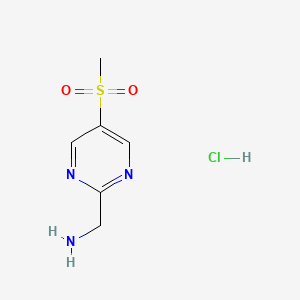
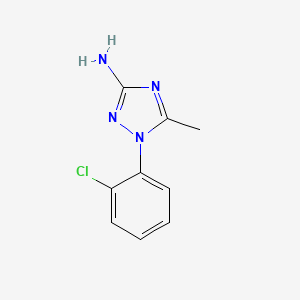
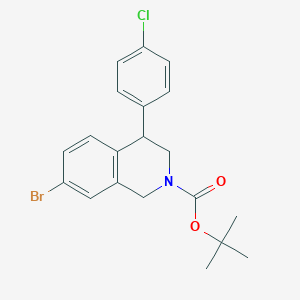
![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
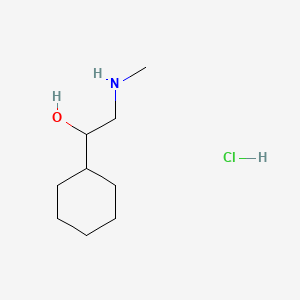
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
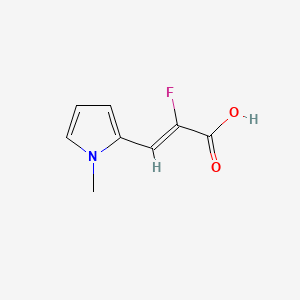
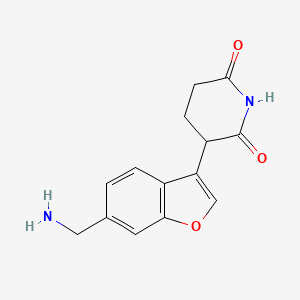
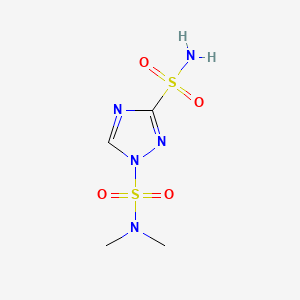
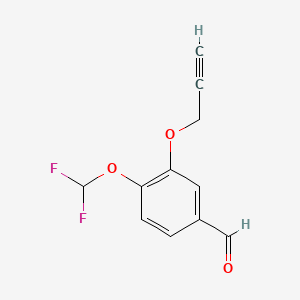
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
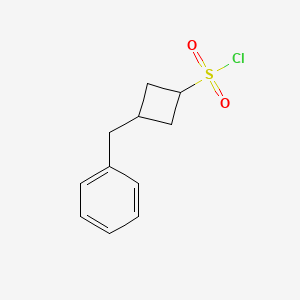
![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
amine hydrochloride](/img/structure/B13455108.png)
